molecular formula C13H19ClN2O2 B1439268 N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride CAS No. 459819-36-4

N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride

Cat. No.: B1439268
CAS No.: 459819-36-4
M. Wt: 270.75 g/mol
InChI Key: MTXDWISECYMVMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride typically involves the reaction of 3-(4-piperidinyloxy)aniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the acetylation process. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can vary, but they generally include binding to active sites or allosteric sites on the target molecules, resulting in changes in their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride is unique due to its specific structural features, such as the presence of the piperidinyloxy group and the acetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Biological Activity

N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring linked to a phenyl group, which is further connected to an acetamide moiety. This structural arrangement contributes to its unique chemical properties and biological activities.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator , depending on the target:

  • Enzyme Interaction : It can modulate enzyme functions, impacting various cellular processes.
  • Receptor Binding : The compound may bind to specific receptors, leading to physiological effects such as anxiolytic or analgesic responses.

1. Antinociceptive Effects

Research indicates that this compound exhibits potential analgesic properties . It interacts with opioid receptors, influencing pain pathways. Studies have shown that derivatives of piperidine-based compounds can significantly reduce pain responses in animal models.

2. Anxiolytic Properties

This compound has been evaluated for its anxiolytic effects. For instance, a related compound JNJ-5234801 demonstrated efficacy in reducing alcohol intake without adverse interactions with ethanol, suggesting a favorable profile for anxiety-related disorders .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial and antiviral properties . Preliminary studies suggest it may inhibit the growth of certain pathogens, indicating potential utility in treating infections.

Case Studies

  • Study on Alcohol Intake Reduction :
    • Objective : Evaluate the efficacy of JNJ-5234801 (a structural analog) on alcohol consumption.
    • Method : Alcohol-preferring rats were administered varying doses.
    • Results : A dose-dependent reduction in alcohol intake was observed, with no significant impact on food or water consumption .
  • Analgesic Efficacy Assessment :
    • Objective : Assess the pain-relieving effects in animal models.
    • Method : Pain models were employed to measure response to stimuli.
    • Results : Significant reductions in pain responses were noted, supporting its potential as an analgesic agent.

Data Tables

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC14_{14}H18_{18}ClN1_{1}O2_{2}Analgesic, AnxiolyticPotential for drug development
JNJ-5234801C19_{19}H24_{24}ClN3_{3}O2_{2}Reduces alcohol intakeFavorable profile compared to naltrexone

Properties

IUPAC Name

N-(3-piperidin-4-yloxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-10(16)15-11-3-2-4-13(9-11)17-12-5-7-14-8-6-12;/h2-4,9,12,14H,5-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXDWISECYMVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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